molecular formula C20H28O4 B016538 Pinusolidic acid CAS No. 40433-82-7

Pinusolidic acid

Cat. No.: B016538
CAS No.: 40433-82-7
M. Wt: 332.4 g/mol
InChI Key: FHQSDRHZGCMBKG-FIYPYCPBSA-N
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Mechanism of Action

Target of Action

Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.

Mode of Action

This compound acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of this compound, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .

Result of Action

The inhibition of PAFR by this compound can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinusolidic acid can be synthesized through various methods. One common approach involves the extraction from natural sources such as the leaves of Platycladus orientalis . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. advancements in biotechnology have enabled the production of this compound through microbial fermentation. Specific strains of microorganisms are engineered to produce this compound in large quantities, providing a sustainable and scalable method for industrial production .

Chemical Reactions Analysis

Types of Reactions

Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSDRHZGCMBKG-FIYPYCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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